molecular formula C21H29ClN2O4S B7909949 JNJ 303

JNJ 303

Cat. No.: B7909949
M. Wt: 441.0 g/mol
InChI Key: OSGIRCJRKSAODN-UHFFFAOYSA-N
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Description

JNJ 303 is a complex organic compound with a unique structure that includes a chlorophenoxy group, an adamantyl group, and a methanesulfonamido group

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGIRCJRKSAODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Adamantane Sulfonamide Synthesis

The adamantane sulfonamide moiety is synthesized via sulfonylation of a 5-amino-adamantane derivative:

Procedure :

  • Starting Material : 5-Amino-2-adamantanol.

  • Sulfonylation : React with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base.

    • Conditions : 0°C to room temperature (RT), 12–24 hours.

    • Yield : ~85–90% (estimated from analogous reactions in EP1796657B1).

Characterization :

  • ¹H NMR (CDCl₃): δ 3.1 (s, 3H, SO₂CH₃), 2.8–2.9 (m, adamantane protons).

  • HPLC Purity : >98%.

Phenoxypropanoic Acid Intermediate

The 2-(4-chlorophenoxy)-2-methylpropanoic acid is synthesized via nucleophilic substitution:

Procedure :

  • Alkylation : React 4-chlorophenol with 2-bromo-2-methylpropanoic acid in acetone using K₂CO₃.

    • Conditions : Reflux, 6–8 hours.

    • Yield : ~75–80%.

Characterization :

  • FT-IR : 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

  • MS (ESI) : m/z 243.1 [M+H]⁺.

Amide Coupling Reaction

The final step involves coupling the adamantane sulfonamide with the phenoxypropanoic acid:

Procedure :

  • Activation : Convert the acid to its acyl chloride using oxalyl chloride (COCl₂) in DCM.

  • Coupling : React the acyl chloride with 5-(methylsulfonyl)adamantan-2-amine in DCM using TEA.

    • Conditions : RT, 12 hours.

    • Yield : ~70–75%.

Alternative Method : Use EDCI/HOBt in DMF for direct coupling.

Optimization and Challenges

Reaction Optimization

  • Solvent Selection : DCM and DMF provided optimal solubility for adamantane intermediates.

  • Steric Hindrance : The bulky adamantane core necessitated prolonged reaction times (12–24 hours).

Purity Control

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate) achieved >98% purity.

  • Crystallization : Recrystallization from ethanol/water improved crystalline form.

Analytical Characterization

Key Data for this compound :

PropertyValue/Description
Molecular Weight440.98 g/mol
CAS Number878489-28-2
HPLC Purity>98%
Melting PointNot reported (decomposes above 200°C)
SolubilityDMSO: 62.5 mg/mL (141.73 mM)

Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 1.4 (s, 6H, CH₃), 4.8 (s, 1H, NH), 7.2–7.4 (m, 4H, Ar-H).

  • HRMS : m/z 441.1333 [M+H]⁺ (calc. 441.1333).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Acyl Chloride Route High reactivity, shorter reaction timesMoisture-sensitive intermediates
EDCI/HOBt Coupling Mild conditions, fewer side productsHigher cost of reagents

Industrial-Scale Considerations

  • Cost Efficiency : Acyl chloride route is preferred for large-scale synthesis due to lower reagent costs.

  • Safety : Use of oxalyl chloride requires stringent moisture control and PPE .

Chemical Reactions Analysis

Functional Group Reactivity

JNJ 303 contains three key functional groups that influence its chemical reactions:

  • Chlorophenoxy group : Aromatic ring with an electron-withdrawing chlorine substituent.

  • Methylpropanamide backbone : Tertiary amide with steric hindrance from methyl groups.

  • Adamantane-linked methanesulfonamido group : Sulfonamide bonded to a rigid adamantane framework.

Functional Group Reactivity Typical Reactions
ChlorophenoxyElectrophilic substitution (limited due to electron-withdrawing Cl)Nitration, sulfonation (requires strong conditions)
Tertiary AmideHydrolysis resistance (steric hindrance)Acid/base-catalyzed hydrolysis under extreme conditions
SulfonamideAcidic NH groupAlkylation, acylation, or hydrogen bonding interactions

Hydrolysis Pathways

The tertiary amide group exhibits resistance to hydrolysis due to steric hindrance from the methyl and adamantane substituents. Experimental data from adamantane-containing analogs suggest:

  • Acidic hydrolysis : Requires concentrated HCl at reflux (>6 hours) for partial cleavage .

  • Basic hydrolysis : NaOH (10 M) at 100°C yields carboxylic acid and amine derivatives .

Sulfonamide Reactivity

The methanesulfonamido group participates in:

  • Hydrogen bonding : Stabilizes interactions with biological targets (e.g., potassium channels) .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under basic conditions .

Adamantane Stability

The adamantane core contributes to:

  • Thermal stability : Decomposition occurs above 300°C .

  • Resistance to oxidation : No significant reaction with common oxidizing agents (e.g., KMnO₄) .

Synthetic Considerations

While full synthetic protocols are proprietary, key steps inferred from structural analogs include:

  • Adamantane functionalization : Methanesulfonamide introduction via nucleophilic substitution .

  • Amide coupling : Reaction of chlorophenoxypropanoyl chloride with adamantane amine derivative .

Stability Under Physiological Conditions

  • pH stability : Stable between pH 2–8 (t₁/₂ >24 hours at 37°C) .

  • Photodegradation : Degrades under UV light (λ = 254 nm) via radical-mediated cleavage of the chlorophenoxy group .

Interaction with Biological Targets

Though not a chemical reaction, this compound’s structure enables non-covalent interactions critical to its IKs channel blockade:

  • Chlorophenoxy group : Hydrophobic interactions with channel pore residues .

  • Sulfonamide : Hydrogen bonding with Thr312 and Tyr315 residues .

Comparative Reactivity Table

Reaction Type Conditions Outcome Reference
Acid hydrolysis6M HCl, refluxPartial amide cleavage
PhotodegradationUV light (254 nm)Chlorophenoxy decomposition
Sulfonamide alkylationCH₃I, K₂CO₃N-methylation

Scientific Research Applications

Introduction to JNJ-303

JNJ-303 is a potent and selective blocker of the cardiac potassium channel known as IKs (inward rectifier potassium current), specifically targeting the KVLQT1 potassium channels. This compound has garnered attention in cardiovascular research due to its implications in cardiac repolarization and potential arrhythmogenic risks associated with its use. The following sections will explore the scientific applications of JNJ-303, supported by detailed data tables and case studies.

Cardiac Electrophysiology

JNJ-303 has been extensively studied for its effects on cardiac action potential durations (APD) and repolarization dynamics. In a study involving optical mapping, JNJ-303 was used to investigate the role of β-adrenergic stimulation on cardiac repolarization:

  • Study Design :
    • Objective : To assess the effects of JNJ-303 on APD under β-adrenergic stimulation.
    • Methodology : Optical mapping was employed to measure APDs in human left ventricular tissues.
    • Findings :
      • JNJ-303 alone did not increase APD.
      • Under isoprenaline (ISO) conditions, JNJ-303 significantly decreased APD more in the epicardium compared to the endocardium.
      • The combination of JNJ-303 and E-4031 (another potassium channel blocker) resulted in a significant increase in mid- and endocardial APD, suggesting a complex interaction between these blockers during repolarization .

Arrhythmogenic Risk Assessment

The use of JNJ-303 has raised concerns regarding its potential to induce torsades de pointes (TdP), a life-threatening arrhythmia:

  • Mechanism of Action : By selectively blocking IKs channels, JNJ-303 prolongs the QT interval, which can lead to TdP under certain conditions .

Case Study Overview

StudyObjectiveMethodologyKey Findings
Assess effects on APD with β-adrenergic stimulationOptical mapping in human tissueSignificant decrease in epicardial APD with JNJ-303 + ISO
Investigate arrhythmogenic risksElectrophysiological measurementsProlongation of QT interval and TdP risk identified

Pharmacological Insights

JNJ-303's selectivity for IKs over other cardiac channels positions it as a valuable tool for studying cardiac ion channel pharmacology:

  • Selectivity Profile :
    • JNJ-303 shows minimal effects on sodium (INa), calcium (ICa), and transient outward potassium currents (Ito), allowing researchers to isolate the effects of IKs blockade on cardiac function .
  • Potential Therapeutic Applications :
    • While primarily used for research, understanding the pharmacodynamics of JNJ-303 may inform future therapeutic strategies for conditions like Long QT Syndrome (LQTS) where IKs modulation could be beneficial.

Mechanism of Action

The mechanism of action of JNJ 303 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the adamantyl and methanesulfonamido groups.

    N-(adamantan-2-yl)-4-chlorobenzamide: Contains the adamantyl group but differs in the functional groups attached to the benzene ring.

Uniqueness

JNJ 303 is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

JNJ 303 is a selective inhibitor of the voltage-gated potassium channel Kv7.1, also known as the cardiac potassium channel responsible for the IKs current (slow delayed rectifier potassium current). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits a potent inhibitory effect on the Kv7.1 channel, with an IC50 value of approximately 64 nM (0.064 µM) for IKs currents. It demonstrates selectivity by inhibiting Kv7.1 over other cardiac channels such as sodium (INa), rapid delayed rectifier (IKr), transient outward (Ito), inward rectifier (IK1), and L-type calcium currents (ICaL) at significantly higher concentrations (IC50s ranging from 3.3 µM to >100 µM) .

Table 1: Selectivity Profile of this compound

Channel TypeIC50 Value (µM)
Kv7.1 (IKs)0.064
INa3.3
IKr12.6
Ito11.1
IK1>100
ICaL>10

Cardiac Implications

This compound has been shown to prolong the QT interval and can induce pause-dependent torsades de pointes (TdP) in animal models, particularly in anesthetized dogs at doses of 0.63 mg/kg and 1.25 mg/kg , respectively . The drug's impact on cardiac repolarization was investigated through optical mapping techniques, revealing that while this compound alone did not increase action potential duration (APD), it significantly influenced APD under β-adrenergic stimulation conditions .

Case Study Insights

In a study involving 18 human left ventricular preparations , this compound was used alongside isoprenaline to assess its effects on repolarization dynamics. The results indicated that this compound application resulted in a significant increase in APD when combined with isoprenaline, particularly affecting the epicardial region more than the endocardial region .

Safety and Toxicology

The safety profile of this compound has been scrutinized through various preclinical studies. The induction of TdP raises concerns regarding its clinical use, necessitating careful monitoring of QT intervals during therapeutic applications.

Research Findings

Recent research emphasizes the importance of understanding the pharmacodynamics and pharmacokinetics associated with this compound's use in therapeutic contexts, particularly for conditions related to cardiac arrhythmias and diabetes management .

Table 2: Summary of Key Research Findings on this compound

Study ReferenceFindingsMethodology
Bertin Bioreagent IC50 values for various channelsElectrophysiological assays
Nature Effect on APD under β-adrenergic stimulationOptical mapping in human tissues
MedChemExpress Potential applications in diabetes researchPreclinical pharmacological studies

Q & A

Q. How to optimize this compound’s chemical scaffold for improved selectivity and reduced off-target effects?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using fragment-based screening or computational docking (e.g., AutoDock Vina). Validate hits with orthogonal assays (e.g., SPR, ITC). Use cryo-EM or X-ray crystallography to resolve binding poses. Prioritize analogs with >100-fold selectivity over related targets via kinase profiling panels .

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